Cas no 438049-64-0 ({6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol)

{6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 2-fluorophenyl methoxy group and a hydroxymethyl substituent on the pyridine ring, offering versatility as an intermediate in synthetic chemistry. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxymethyl group provides a reactive site for further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its balanced lipophilicity and electronic properties. High-purity grades are available for research use, ensuring reproducibility in experimental studies. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
{6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol structure
438049-64-0 structure
Product name:{6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol
CAS No:438049-64-0
MF:
MW:
CID:4651417
PubChem ID:22220075

{6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • {6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol

{6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-138239-10.0g
{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol
438049-64-0 95%
10.0g
$2269.0 2023-02-15
Enamine
EN300-138239-0.25g
{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol
438049-64-0 95%
0.25g
$216.0 2023-02-15
TRC
F590780-100mg
{6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol
438049-64-0
100mg
$ 230.00 2022-06-05
Enamine
EN300-138239-1000mg
{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol
438049-64-0 95.0%
1000mg
$528.0 2023-09-30
1PlusChem
1P01ACQC-500mg
{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol
438049-64-0 95%
500mg
$488.00 2025-03-19
Enamine
EN300-138239-100mg
{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol
438049-64-0 95.0%
100mg
$152.0 2023-09-30
A2B Chem LLC
AV61876-250mg
{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol
438049-64-0 95%
250mg
$263.00 2024-04-20
Enamine
EN300-138239-50mg
{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol
438049-64-0 95.0%
50mg
$101.0 2023-09-30
A2B Chem LLC
AV61876-2.5g
{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol
438049-64-0 95%
2.5g
$1124.00 2024-04-20
A2B Chem LLC
AV61876-100mg
{6-[(2-fluorophenyl)methoxy]pyridin-3-yl}methanol
438049-64-0 95%
100mg
$195.00 2024-04-20

Additional information on {6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol

Recent Advances in the Study of 438049-64-0 and {6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol in Chemical Biology and Pharmaceutical Research

The chemical compound 438049-64-0 and its derivative, {6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being explored for their potential therapeutic applications, particularly in the development of novel small-molecule inhibitors and modulators of biological targets. This research brief aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential applications in drug discovery.

Recent studies have demonstrated that 438049-64-0 serves as a key intermediate in the synthesis of {6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol, which exhibits promising pharmacological properties. The fluorophenyl moiety in the latter compound has been shown to enhance binding affinity to specific protein targets, making it a valuable scaffold for drug design. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate the structural basis of its interactions with biological macromolecules.

In terms of biological activity, preliminary in vitro studies indicate that {6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol displays selective inhibition against certain kinase enzymes implicated in inflammatory and oncogenic pathways. The compound's ability to modulate these pathways suggests potential applications in the treatment of autoimmune disorders and certain types of cancer. Furthermore, its relatively low cytotoxicity profile in normal cell lines enhances its appeal as a lead compound for further optimization.

The synthesis and characterization of these compounds have been refined in recent publications, with improved yields and purity being reported. Novel synthetic routes have been developed that reduce the number of steps and utilize more environmentally friendly reagents, aligning with the principles of green chemistry. These advancements not only facilitate larger-scale production but also make the compounds more accessible for comprehensive biological evaluation.

Looking forward, researchers are focusing on structure-activity relationship (SAR) studies to optimize the pharmacological properties of {6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol derivatives. Particular attention is being paid to enhancing bioavailability and target specificity while minimizing off-target effects. The compound's potential as a versatile building block for combinatorial chemistry approaches is also being explored, which could lead to the discovery of new chemical entities with diverse therapeutic applications.

In conclusion, the ongoing research on 438049-64-0 and {6-(2-Fluorophenyl)methoxypyridin-3-yl}methanol represents an exciting frontier in medicinal chemistry. The accumulated evidence suggests these compounds hold significant promise for the development of novel therapeutic agents, particularly in areas of unmet medical need. Continued investigation into their mechanisms of action and therapeutic potential is warranted, with several research groups currently pursuing preclinical evaluation of optimized derivatives.

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